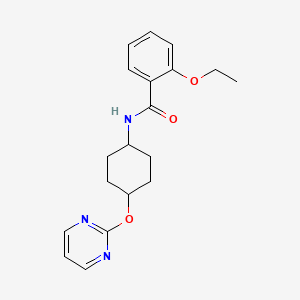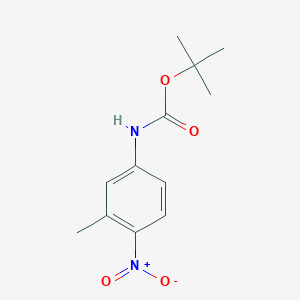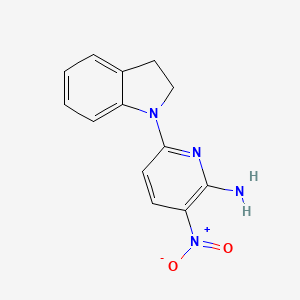![molecular formula C13H14N4O B2899154 N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide CAS No. 2034621-13-9](/img/structure/B2899154.png)
N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Mecanismo De Acción
Target of Action
The primary target of N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclohex-3-enecarboxamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagen. It plays a crucial role in cell adhesion, proliferation, and differentiation .
Mode of Action
this compound interacts with DDR1, inhibiting its enzymatic activity . This interaction results in the suppression of DDR1’s downstream signaling pathways, thereby affecting cellular processes such as cell proliferation and differentiation .
Biochemical Pathways
The inhibition of DDR1 by this compound affects various biochemical pathways. For instance, it can suppress the kinase activities of DDR2, Bcr-Abl, and c-Kit . These pathways play significant roles in cell proliferation, differentiation, and survival.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound possesses good pharmacokinetic profiles. It has been found to have oral bioavailabilities of 67.4% and 56.2% , indicating that a significant proportion of the drug is absorbed into the bloodstream when administered orally.
Result of Action
The inhibition of DDR1 by this compound results in potent suppression of cancer cell proliferation, invasion, adhesion, and tumorigenicity . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPC has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for in vitro and in vivo studies. PPC is also stable and can be synthesized in high yields with high purity. However, PPC has some limitations for lab experiments. It is not water-soluble, which can limit its use in some assays. Additionally, the mechanism of action of PPC is not fully understood, which can make it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of PPC. One potential direction is to further investigate its potential use in the treatment of cancer. PPC has been shown to induce apoptosis in cancer cells and reduce tumor growth, making it a promising candidate for cancer therapy. Another potential direction is to study its potential use in the treatment of viral infections. PPC has been shown to inhibit the replication of various viruses, including hepatitis C virus and human immunodeficiency virus, making it a potential candidate for antiviral therapy. Additionally, further studies are needed to fully understand the mechanism of action of PPC and its effects on various signaling pathways.
Métodos De Síntesis
PPC can be synthesized using various methods, including the reaction of 5-aminopyrazole-4-carboxamide with cyclohex-2-enone in the presence of a base. Another method involves the reaction of 5-aminopyrazole-4-carboxamide with cyclohex-3-enecarboxylic acid in the presence of a coupling reagent. The synthesis of PPC has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
PPC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. PPC has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory diseases. PPC has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. It has also been shown to inhibit the replication of various viruses, including hepatitis C virus and human immunodeficiency virus.
Propiedades
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-ylcyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c18-13(10-4-2-1-3-5-10)16-11-8-14-12-6-7-15-17(12)9-11/h1-2,6-10H,3-5H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJMVVUMSODGFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC2=CN3C(=CC=N3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(4-Methoxyphenyl)-4-(1-methylvinyl)isoxazol-5-yl]propan-2-ol](/img/structure/B2899074.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2-phenylethyl)acetamide](/img/structure/B2899075.png)

![5-[(3,4-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2899077.png)
![Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2899078.png)


![2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2899082.png)

![2-(5-chloro-2-methylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2899089.png)
![3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2899091.png)

![4-[2-(2-Oxo-2-phenylethyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2899093.png)